molecular formula C15H13N3O B12916183 N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide CAS No. 916173-07-4

N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide

Cat. No.: B12916183
CAS No.: 916173-07-4
M. Wt: 251.28 g/mol
InChI Key: UHXYXWIGCSBFBR-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide is a heterocyclic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide typically involves the formation of the pyrrolopyridine core followed by the introduction of the phenylacetamide moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolopyridine ring, followed by acylation to introduce the acetamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and acylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrrolopyridine ring, leading to a wide range of derivatives with different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key signaling pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation, migration, and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications, particularly in cancer treatment .

Properties

CAS No.

916173-07-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]acetamide

InChI

InChI=1S/C15H13N3O/c1-10(19)18-12-4-2-3-11(9-12)13-5-7-16-15-14(13)6-8-17-15/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

UHXYXWIGCSBFBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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